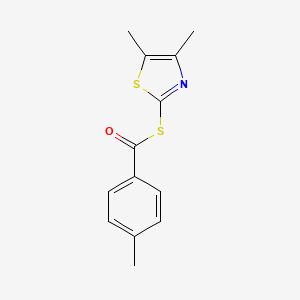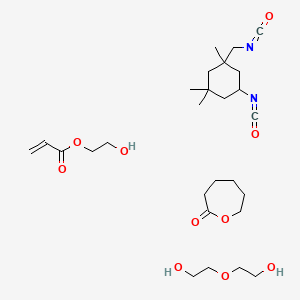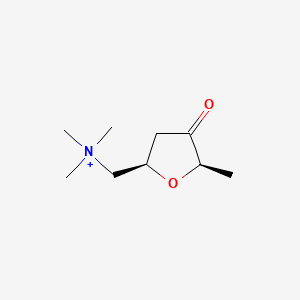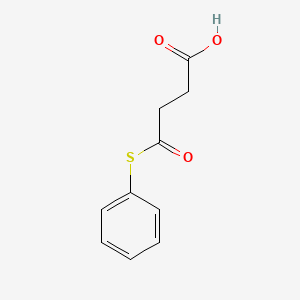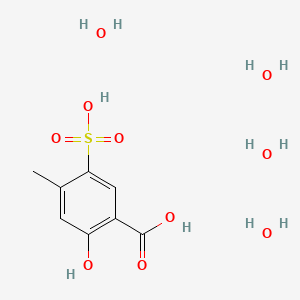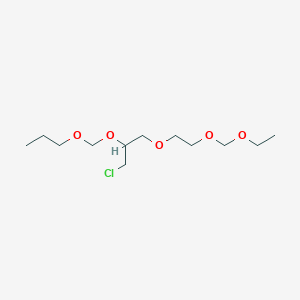![molecular formula C15H24S B14479163 1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene CAS No. 65563-96-4](/img/structure/B14479163.png)
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,5,8-Tetramethyl-12-thiabicyclo[910]dodeca-3,7-diene is an organosulfur heterocyclic compound It is a saturated organic heteromonocyclic parent compound, which means it contains a sulfur atom within a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diene with a sulfur-containing reagent under controlled temperature and pressure conditions. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in its structure can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Humulene epoxide I
- α-Humulene epoxide II
- Humulene epoxide III
- α-Humulene, 1,2-epoxide
- α-Humulene epoxide
Uniqueness
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene is unique due to its sulfur-containing bicyclic structure, which distinguishes it from other similar compounds. This structural feature imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65563-96-4 |
|---|---|
Molekularformel |
C15H24S |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
1,5,5,8-tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene |
InChI |
InChI=1S/C15H24S/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3 |
InChI-Schlüssel |
RNAZTWUZAUOIKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C=CCC2(C(S2)CC1)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)
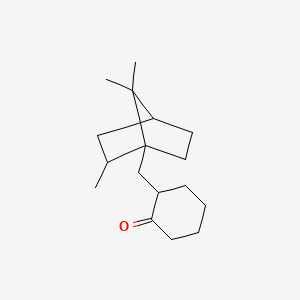
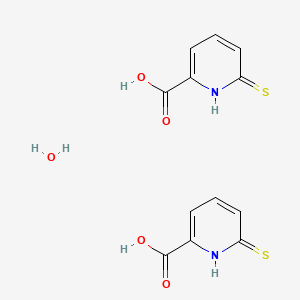

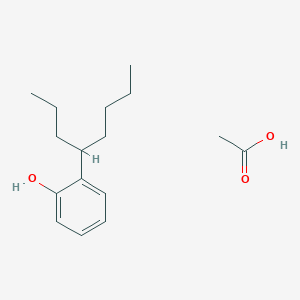
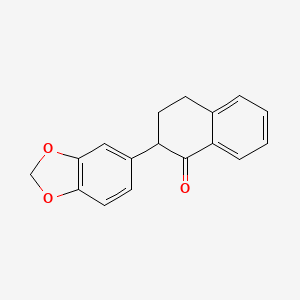

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
